molecular formula C20H22N2O2S B3960493 tert-butyl 6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

tert-butyl 6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B3960493
M. Wt: 354.5 g/mol
InChI Key: VCETUDZZZIDEBS-UHFFFAOYSA-N
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Description

The compound “tert-butyl 6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a naphthyl group, which is a two-ring aromatic system . The tert-butyl group is a branched alkyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, a five-membered ring with one nitrogen atom . The spatial orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrrolidine derivatives can undergo a variety of reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its three-dimensional shape and stereochemistry .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Pyrrolidine derivatives are often used in drug discovery due to their ability to interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to follow safety regulations when handling any chemical substances .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in drug discovery and development, given the interest in pyrrolidine derivatives in this field .

Properties

IUPAC Name

tert-butyl 6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-12-16(18(23)24-20(2,3)4)17(22-19(25)21-12)15-11-7-9-13-8-5-6-10-14(13)15/h5-11,17H,1-4H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCETUDZZZIDEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC3=CC=CC=C32)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
tert-butyl 6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
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tert-butyl 6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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tert-butyl 6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
tert-butyl 6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
tert-butyl 6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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